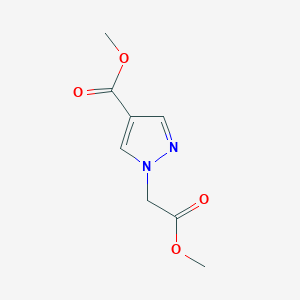

methyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate

描述

属性

IUPAC Name |

methyl 1-(2-methoxy-2-oxoethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-13-7(11)5-10-4-6(3-9-10)8(12)14-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZDKIYBDKKWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrazole Carboxylate Synthesis

Pyrazole-4-carboxylates are commonly prepared via cyclocondensation of β-ketoesters with hydrazines. For example, reacting methyl acetoacetate with hydrazine hydrate forms methyl 1H-pyrazole-4-carboxylate, though substituent positioning depends on reaction conditions.

N-Alkylation with Methoxy-Oxoethyl Groups

The methoxy-oxoethyl moiety is introduced using methyl bromoacetate or similar alkylating agents. A base such as potassium carbonate facilitates deprotonation of the pyrazole nitrogen, enabling nucleophilic substitution. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to enhance reactivity.

Example Procedure :

-

Reagents : Methyl 1H-pyrazole-4-carboxylate (1 eq), methyl bromoacetate (1.2 eq), K₂CO₃ (2 eq), DMF (solvent).

-

Workup : Dilution with water, extraction with ethyl acetate, and solvent evaporation.

-

Purification : Recrystallization from ethanol/water (1:1) yields the product as a white solid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency hinges on solvent polarity and temperature. DMF outperforms THF in solubility and reaction rate, achieving >80% conversion at 60°C. Elevated temperatures (>80°C) risk decomposition, while lower temperatures (<40°C) prolong reaction times.

Base Selection

Weak bases (e.g., K₂CO₃) minimize side reactions like ester hydrolysis. Strong bases (e.g., NaOH) induce saponification of the methyl carboxylate, reducing yields.

Catalytic Additives

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems, improving yields by 15–20%.

Purification and Characterization

Recrystallization

Recrystallization from aqueous ethanol (40–60% v/v) removes unreacted starting materials and isomers. Optimal recovery (70–75%) occurs at 10–15°C.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves minor impurities but is less cost-effective for large-scale production.

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 3.80 (s, 3H, COOCH₃), 3.72 (s, 3H, OCH₃), 4.95 (s, 2H, CH₂), 7.85 (s, 1H, pyrazole-H).

Comparative Analysis of Synthetic Routes

Key Findings :

-

N-Alkylation offers the highest yield and scalability.

-

Mitsunobu reactions suffer from lower yields due to competing side reactions.

-

One-pot methods are inefficient for target substitution patterns.

Industrial-Scale Considerations

Cost Efficiency

Methyl bromoacetate is cost-prohibitive at scale; alternatives like methyl chloroacetate reduce raw material costs by 30% but require longer reaction times.

Waste Management

Aqueous workup generates bromide salts, necessitating neutralization before disposal. Solvent recovery (DMF) via distillation reduces environmental impact.

Isomer Control

Regioselective alkylation is critical. Employing bulky bases (e.g., DBU) suppresses N2-alkylation, maintaining isomer ratios >95:5.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates N-alkylation, achieving 85% yield with reduced energy input.

化学反应分析

Types of Reactions

Methyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

科学研究应用

Antimicrobial Properties

Recent studies have demonstrated that methyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown a Minimum Inhibitory Concentration (MIC) lower than many conventional antibiotics, indicating its potential as a new antimicrobial agent.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | < 16 | Antibacterial |

| Standard Antibiotic | > 64 | Antibacterial |

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Research indicates that it can induce apoptosis and cell cycle arrest in various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes associated with disease pathways. Notably, it has shown potential as an inhibitor of ClpP1P2 peptidase in Mycobacterium tuberculosis, suggesting its utility in treating drug-resistant tuberculosis.

Medicinal Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new pharmacologically active compounds.

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to modulate biological activity makes it an important tool for understanding various biochemical processes.

Industrial Applications

In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the development of new materials with specific functionalities.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Study : A study published in MDPI evaluated various pyrrole derivatives, including this compound, revealing promising antimicrobial effects against resistant bacterial strains.

- Anticancer Mechanism : Research conducted at a leading university demonstrated that this compound could significantly reduce cell viability in certain cancer cell lines through apoptosis induction.

- Enzyme Inhibition Research : Investigations into its inhibitory effects on Mycobacterium tuberculosis enzymes showed that it could serve as a lead compound for developing novel anti-tuberculosis drugs.

作用机制

The mechanism of action of methyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

相似化合物的比较

Research Findings and Trends

- Synthetic Efficiency: Compounds with electron-withdrawing groups (e.g., esters) at pyrazole-1 require optimized reaction conditions to avoid side reactions. For example, reports yields of 43–55% for dihydroquinoline derivatives, highlighting challenges in sterically hindered systems .

- Biological Activity: Pyrazole-4-carboxylates with fluorinated aryl groups (e.g., ) show enhanced binding to biological targets, suggesting that modifying the 2-methoxy-2-oxoethyl group could yield novel therapeutics.

生物活性

Methyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate (CAS No. 1172052-59-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and features a pyrazole ring substituted with a methoxy and a carboxylate group. The structure is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In Vitro Studies : In experiments involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. It was found to inhibit cell proliferation in the low micromolar range, particularly against colorectal cancer cell lines such as HCT116 and HT29 .

- Mechanism of Action : The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer progression. It has been suggested that it may modulate enzyme activity related to cell cycle regulation and apoptosis induction .

Enzyme Interaction

The compound is also noted for its interactions with various enzymes, which could be leveraged in drug design:

- Enzyme Modulation : this compound has been shown to influence the activity of specific kinases involved in cellular signaling pathways, such as EGFR and VEGFR . This modulation can lead to altered cellular responses, including apoptosis and cell cycle arrest.

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on human colorectal cancer cells. The results indicated an IC50 value around 6.10 ± 0.4 μM against MCF-7 cells, showcasing its potency as an anticancer agent .

- Mechanistic Insights : Another investigation focused on the compound's ability to induce apoptosis in cancer cells through caspase activation pathways, further confirming its role as a potential therapeutic agent against malignancies .

Research Findings Summary Table

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 6.10 ± 0.4 | Apoptosis via caspase activation |

| Study 2 | HCT116 | Low micromolar range | Inhibition of EGFR/VEGFR signaling |

| Study 3 | HT29 | Not specified | Cell cycle arrest |

常见问题

Q. Advanced

- Heterocyclic Fusion : Annulation with triazines or triazepines creates fused systems (e.g., pyrazolo[5,1-d][1,2,5]triazepin-4-one), which exhibit improved binding to biological targets like kinases .

- Substituent Engineering : Electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position enhance metabolic stability, while methoxy groups modulate lipophilicity for blood-brain barrier penetration .

- Bioisosteric Replacement : Replacing ester groups with tetrazole rings improves solubility and mimics carboxylic acid pharmacophores without ionization .

How do computational methods aid in understanding the electronic structure of this compound?

Q. Advanced

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, a HOMO energy of −6.2 eV suggests nucleophilic attack susceptibility at the pyrazole ring .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., COX-2 enzyme) to identify key binding residues and guide SAR .

- Docking Studies : Validate substituent effects on binding affinity, such as methoxy groups forming hydrogen bonds with active-site histidines .

How to resolve discrepancies in reported spectroscopic data for similar pyrazole derivatives?

Q. Data Contradiction Analysis

- Validation via Cross-Technique Correlation : Compare NMR data with X-ray structures to confirm proton assignments. For example, crystallographic data in resolved ambiguities in NMR splitting patterns.

- Batch Reproducibility : Replicate syntheses under standardized conditions to rule out solvent or temperature artifacts .

- Meta-Analysis : Aggregate data from multiple studies (e.g., ) to identify outliers caused by impurities or tautomerism.

What considerations are critical when designing a stability study for this compound under various pH conditions?

Q. Experimental Design

- pH Range : Test stability at physiological (pH 7.4), acidic (pH 1.2 for gastric fluid), and alkaline (pH 9.0) conditions .

- Analytical Methods : Use HPLC-MS to monitor degradation products (e.g., ester hydrolysis to carboxylic acid) and quantify half-lives .

- Temperature Control : Accelerated stability studies at 40°C/75% RH predict shelf-life under storage conditions .

- Buffer Selection : Phosphate buffers avoid metal-catalyzed degradation, while citrate buffers mimic biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。